molecular formula C10H9NO5 B8522458 Methyl 5-nitro-2-(2-oxoethyl)benzoate

Methyl 5-nitro-2-(2-oxoethyl)benzoate

Cat. No. B8522458
M. Wt: 223.18 g/mol
InChI Key: RWCMMGLHFWTTAE-UHFFFAOYSA-N
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Patent
US08999991B2

Procedure details

To a solution of Methyl 5-nitro-2-(prop-2-en-1-yl)benzoate (0.20 g, 0.90 mmol) in water (2 mL) and THF (5 mL) was added osmium tetroxide (0.57 mL 2.5% solution, 0.045 mmol) and NMO (0.16 g, 1.4 mmol). The mixture was allowed to stir at RT for 16 hours and monitored by TLC. The reaction was diluted with EtOAc, washed with NH4Cl and brine, and concentrated. The residue was redissolved in MeOH and water. After cooling the solution to 0° C., an aqueous solution of sodium periodate (0.39 g, 1.8 mmol) was dropped into the reaction and allowed to stir for 2 hours. The reaction was diluted with water, extracted with EtOAc, dried over sodium sulfate, and concentrated. The crude residue was purified by silica gel chromatography to provide Methyl 5-nitro-2-(2-oxoethyl)benzoate. 1H-NMR (400 MHz, CDCl3) δ ppm 9.48 (S, 1H), 8.97 (s, 1H), 8.39 (d, J=8.0 Hz, 1H), 7.46 (d, J=8.0 Hz, 1H), 4.31 (s, 2H), 3.98 (s, 3H).
Quantity
0.2 g
Type
reactant
Reaction Step One
Name
Quantity
0.16 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.57 mL
Type
catalyst
Reaction Step One
Quantity
0.39 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[CH:6][C:7]([CH2:14][CH:15]=C)=[C:8]([CH:13]=1)[C:9]([O:11][CH3:12])=[O:10])([O-:3])=[O:2].C[N+]1([O-])CC[O:21]CC1.I([O-])(=O)(=O)=O.[Na+]>O.C1COCC1.CCOC(C)=O.[Os](=O)(=O)(=O)=O>[N+:1]([C:4]1[CH:5]=[CH:6][C:7]([CH2:14][CH:15]=[O:21])=[C:8]([CH:13]=1)[C:9]([O:11][CH3:12])=[O:10])([O-:3])=[O:2] |f:2.3|

Inputs

Step One
Name
Quantity
0.2 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=CC(=C(C(=O)OC)C1)CC=C
Name
Quantity
0.16 g
Type
reactant
Smiles
C[N+]1(CCOCC1)[O-]
Name
Quantity
2 mL
Type
solvent
Smiles
O
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0.57 mL
Type
catalyst
Smiles
[Os](=O)(=O)(=O)=O
Step Two
Name
Quantity
0.39 g
Type
reactant
Smiles
I(=O)(=O)(=O)[O-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at RT for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with NH4Cl and brine
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was redissolved in MeOH
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the solution to 0° C.
STIRRING
Type
STIRRING
Details
to stir for 2 hours
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude residue was purified by silica gel chromatography

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=CC(=C(C(=O)OC)C1)CC=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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